
6-正辛基氨基尿嘧啶
描述
科学研究应用
GTPL5846 具有广泛的科学研究应用,包括:
化学: 用作研究 G 蛋白偶联受体激活和信号通路模型化合物。
作用机制
GTPL5846 通过充当 G 蛋白偶联受体 84 的激动剂来发挥作用。 与受体结合后,GTPL5846 激活下游信号通路,导致磷脂酰肌醇 3 激酶的激活和磷脂酰肌醇的积累 。 这种激活导致受体内化和促炎细胞因子(如白介素-8)的放大 。 此外,GTPL5846 通过减少细菌感染期间的活性氧物质产生来表现出抗菌特性 .
类似化合物:
6-正己胺基尿嘧啶: 另一种 G 蛋白偶联受体 84 的替代激动剂,具有类似的促炎特性。
6-正丁胺基尿嘧啶: 表现出类似的 G 蛋白偶联受体 84 激活,但效力和效力不同.
独特性: GTPL5846 的独特性在于其作为 G 蛋白偶联受体 84 激动剂的高效力,EC50 值为 105 纳摩尔 。 其放大促炎细胞因子和表现出抗菌特性的能力使其成为科学研究和潜在治疗应用的宝贵化合物 .
生化分析
Biochemical Properties
6-n-Octylaminouracil interacts with the GPR84 receptor, a medium-chain fatty acid-sensing receptor. The compound binds to GPR84, activating it and leading to downstream signaling pathways that modulate immune responses . The interaction between 6-n-Octylaminouracil and GPR84 involves the hydrophobic nonane tail of the compound, which fits into a specific binding pocket on the receptor . This binding triggers conformational changes in the receptor, leading to its activation.
Cellular Effects
6-n-Octylaminouracil has significant effects on various cell types, particularly immune cells such as monocytes, macrophages, and neutrophils . The activation of GPR84 by 6-n-Octylaminouracil leads to increased cytokine secretion and chemotaxis, promoting a pro-inflammatory response . Additionally, the compound has been shown to influence mitochondrial function in skeletal muscle cells, where its absence leads to detrimental effects .
Molecular Mechanism
At the molecular level, 6-n-Octylaminouracil exerts its effects by binding to the GPR84 receptor, a process that involves specific interactions with the receptor’s binding pocket . This binding induces conformational changes in the receptor, facilitating the coupling with G-proteins and subsequent activation of downstream signaling pathways . The activation of GPR84 by 6-n-Octylaminouracil leads to the modulation of gene expression and enzyme activity, contributing to its pro-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-n-Octylaminouracil have been observed to change over time. The compound’s stability and degradation have been studied, revealing that it maintains its activity over extended periods . Long-term exposure to 6-n-Octylaminouracil in in vitro and in vivo studies has shown sustained activation of GPR84 and consistent pro-inflammatory responses .
Dosage Effects in Animal Models
The effects of 6-n-Octylaminouracil vary with different dosages in animal models. At lower doses, the compound effectively activates GPR84 and induces pro-inflammatory responses without significant adverse effects . At higher doses, 6-n-Octylaminouracil can lead to toxic effects, including excessive inflammation and tissue damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
6-n-Octylaminouracil is involved in metabolic pathways related to fatty acid sensing and energy regulation. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . The activation of GPR84 by 6-n-Octylaminouracil also affects the expression of genes related to metabolism, further modulating cellular metabolic processes .
Transport and Distribution
Within cells and tissues, 6-n-Octylaminouracil is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target cells, particularly immune cells . The distribution of 6-n-Octylaminouracil within tissues is crucial for its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 6-n-Octylaminouracil is primarily associated with the GPR84 receptor on the cell membrane . The compound’s activity and function are influenced by its localization, as it needs to bind to GPR84 to exert its effects . Post-translational modifications and targeting signals may also play a role in directing 6-n-Octylaminouracil to specific cellular compartments .
准备方法
合成路线和反应条件: GTPL5846 是通过从尿嘧啶开始的一系列化学反应合成的反应条件通常包括使用有机溶剂和催化剂来促进取代反应 .
工业生产方法: GTPL5846 的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 该过程包括诸如重结晶和色谱之类的纯化步骤,以分离所需的产物 .
化学反应分析
反应类型: GTPL5846 经历各种化学反应,包括:
氧化: GTPL5846 可以被氧化形成相应的氧化物。
还原: 还原反应可以将 GTPL5846 转化为其还原形式。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。
主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,GTPL5846 的氧化可以产生氧化物,而还原可以产生还原胺 .
相似化合物的比较
6-n-hexylaminouracil: Another surrogate agonist of G protein-coupled receptor 84 with similar proinflammatory properties.
6-n-butylaminouracil: Exhibits similar activation of G protein-coupled receptor 84 but with different potency and efficacy.
Uniqueness: GTPL5846 is unique due to its high potency as an agonist of G protein-coupled receptor 84, with an EC50 value of 105 nanomolar . Its ability to amplify proinflammatory cytokines and exhibit anti-bacterial properties makes it a valuable compound for scientific research and potential therapeutic applications .
属性
IUPAC Name |
6-(octylamino)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-2-3-4-5-6-7-8-13-10-9-11(16)15-12(17)14-10/h9H,2-8H2,1H3,(H3,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSWASUQURIOOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC1=CC(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-n-Octylaminouracil interact with its target and what are the downstream effects?
A: 6-n-Octylaminouracil acts as a surrogate agonist for G protein-coupled receptor 84 (GPR84) []. This means it binds to GPR84 and mimics the effects of the natural ligand, leading to receptor activation. This activation triggers several downstream effects:
- Increased production of inflammatory mediators: In macrophages, 6-OAU enhances the production of pro-inflammatory cytokines such as TNFα, IL-6, IL-12B, CCL2, CCL5, and CXCL1 [].
- Enhanced phagocytosis: 6-OAU stimulates bacterial adhesion and phagocytosis in macrophages, contributing to the immune response against pathogens [].
- Increased intracellular Ca2+ levels and mitochondrial respiration: In brown adipose tissue, 6-OAU increases intracellular calcium levels, influencing mitochondrial respiration and ultimately enhancing brown adipocyte activity [].
Q2: What is the role of GPR84 in inflammation, and how does 6-OAU modulate this role?
A: GPR84 is predominantly expressed in immune cells and plays a role in the inflammatory response. Its expression is upregulated by various factors including endotoxemia, hyperglycemia, hypercholesterolemia, LPS, and other pro-inflammatory molecules []. 6-OAU, by activating GPR84, amplifies the inflammatory response, particularly in macrophages [, ]. This suggests that GPR84 antagonists, rather than agonists like 6-OAU, may hold therapeutic potential for inflammatory diseases.
Q3: How does 6-OAU affect brown adipose tissue activity?
A: Studies using mice lacking GPR84 (GPR84-KO) showed increased lipid accumulation and reduced brown adipose tissue (BAT) activity, making them more susceptible to cold []. 6-OAU administration was able to counteract these effects by:
- Restoring thermogenic gene expression in brown adipocytes derived from GPR84-KO mice [].
- Increasing oxygen consumption in these cells, indicating enhanced mitochondrial respiration [].
Q4: What are the potential therapeutic applications of targeting GPR84?
A4: The research suggests that modulating GPR84 activity could have therapeutic benefits in several areas:
- Metabolic disorders: Enhancing GPR84 activity with agonists like 6-OAU could be beneficial for treating metabolic disorders by promoting brown adipose tissue activity and improving energy expenditure [].
- Inflammatory diseases: Blocking GPR84 with antagonists might help to dampen excessive inflammation associated with various chronic conditions [].
- Cancer immunotherapy: While not directly addressed in the provided abstracts, one paper mentions "targeting metabolic sensing switch GPR84 on macrophages for cancer immunotherapy" [], suggesting potential applications in this field. Further research is needed to explore this avenue.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


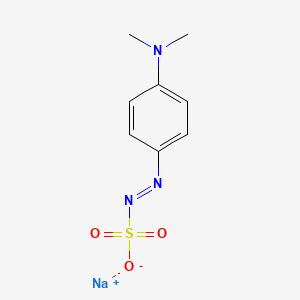
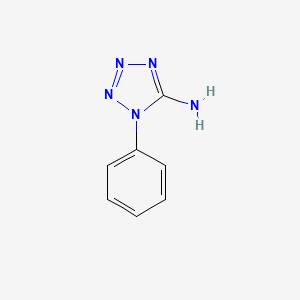
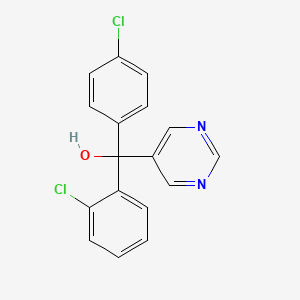
![({[(2R,5R)-5-(6-amino-9H-purin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]oxy}methyl)phosphonic acid](/img/structure/B1672340.png)
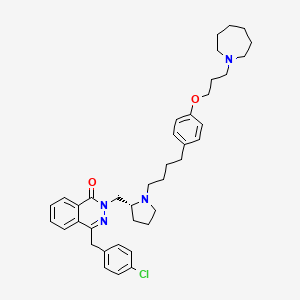

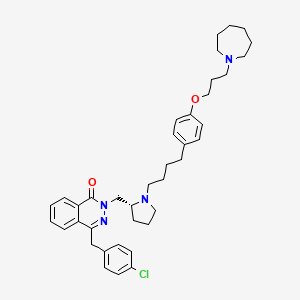
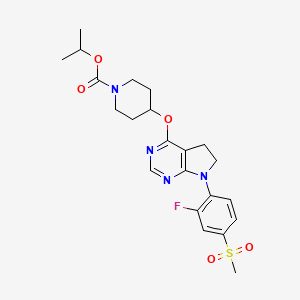
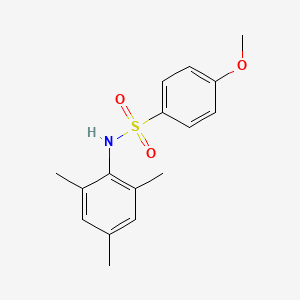
![N-(4-(2-(Benzo[d]thiazol-2-yl)piperidine-1-carbonyl)phenyl)furan-2-carboxamide](/img/structure/B1672354.png)
![[1,1'-Biphenyl]-4-methanamine, N-(2,3-dihydro-1H-inden-2-yl)-3,5-difluoro-3'-(1H-1,2,4-triazol-5-yl)-](/img/structure/B1672355.png)
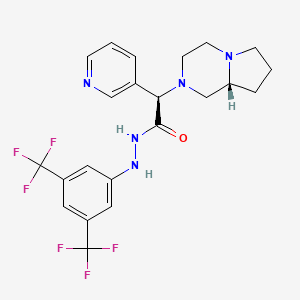
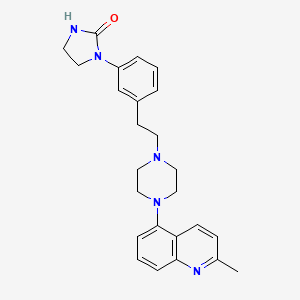
![3-[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B1672358.png)
